molecular formula C12H14NO6PS B10758182 2-[(2-Naphthylsulfonyl)amino]ethyl dihydrogen phosphate

2-[(2-Naphthylsulfonyl)amino]ethyl dihydrogen phosphate

Cat. No.: B10758182
M. Wt: 331.28 g/mol
InChI Key: FCROUVVWZFPGFM-UHFFFAOYSA-N
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Description

2-[(2-Naphthylsulfonyl)amino]ethyl dihydrogen phosphate is an organic compound belonging to the class of 2-naphthalene sulfonic acids and derivatives. It is characterized by the presence of a naphthalene moiety with a sulfonic acid group at the 2-position, linked to an aminoethyl phosphate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Naphthylsulfonyl)amino]ethyl dihydrogen phosphate typically involves the reaction of 2-naphthylsulfonyl chloride with aminoethyl dihydrogen phosphate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Naphthylsulfonyl)amino]ethyl dihydrogen phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(2-Naphthylsulfonyl)amino]ethyl dihydrogen phosphate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2-Naphthylsulfonyl)amino]ethyl dihydrogen phosphate involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit the activity of tryptophan synthase by binding to its active site, thereby preventing the conversion of indole-3-glycerol phosphate to tryptophan. This inhibition can lead to various biological effects, including antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combined structural features of a naphthalene moiety and an aminoethyl phosphate group. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C12H14NO6PS

Molecular Weight

331.28 g/mol

IUPAC Name

2-(naphthalen-2-ylsulfonylamino)ethyl dihydrogen phosphate

InChI

InChI=1S/C12H14NO6PS/c14-20(15,16)19-8-7-13-21(17,18)12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9,13H,7-8H2,(H2,14,15,16)

InChI Key

FCROUVVWZFPGFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCCOP(=O)(O)O

Origin of Product

United States

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